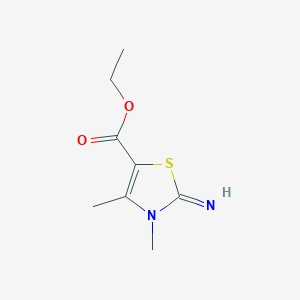

Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Overview

Description

Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a chemical compound with the molecular formula C8H12N2O2S . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .

Synthesis Analysis

The synthesis of thiazole compounds often involves reactions with hydrazonoyl halides . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol can be heated during the initial stage of reaction .Molecular Structure Analysis

The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties .Chemical Reactions Analysis

Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . They can behave unpredictably when entering physiological systems, potentially activating or stopping biochemical pathways and enzymes, or stimulating or blocking receptors in biological systems .Physical And Chemical Properties Analysis

The molecular weight of this compound is 200.26 . More detailed physical and chemical properties are not available in the current literature.Scientific Research Applications

Synthetic Studies and Chemical Transformations

Research has shown the compound's utility in synthetic chemistry, particularly in the preparation of peptides and thiazoline derivatives. Hirotsu, Shiba, and Kaneko (1970) conducted synthetic studies on bacitracin, demonstrating the isomerization of amino acid components of thiazoline peptides. This study highlighted the racemization of the amino acid residue connected to the thiazoline ring at the N-terminal side during the thiazoline ring formation (Y. Hirotsu, T. Shiba, & T. Kaneko, 1970). Similarly, Albreht et al. (2009) transformed ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into 5-substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates, showcasing the compound's versatility in generating heterocyclic structures (A. Albreht, Uroš Uršič, J. Svete, & B. Stanovnik, 2009).

Photolytic Pathways and Regioselective Synthesis

Ang and Prager (1992) investigated the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, revealing two competing photolytic pathways that suggest potential applications in photolytic studies and synthetic organic chemistry (K. Ang & R. Prager, 1992). Furthermore, Helal and Lucas (2002) reported a concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates, indicating the compound's utility in synthesizing imidazole derivatives with potential pharmaceutical relevance (Christopher J Helal & John C Lucas, 2002).

Structural Analysis and Chemical Properties

The compound has also been analyzed for its structural properties and chemical behavior. Lynch and Mcclenaghan (2004) detailed the structure of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, providing insights into the molecular associations and hydrogen bonding patterns, which could be pivotal in understanding its reactivity and applications in material science (D. Lynch & I. Mcclenaghan, 2004).

Future Directions

Thiazole compounds have been the focus of medicinal chemists due to their potential therapeutic applications . They are being explored for the development of novel therapeutic agents for a variety of pathological conditions . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

properties

IUPAC Name |

ethyl 2-imino-3,4-dimethyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-4-12-7(11)6-5(2)10(3)8(9)13-6/h9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFICIDXFDUJWKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=N)S1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395049 | |

| Record name | Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57591-82-9 | |

| Record name | Ethyl 2-imino-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

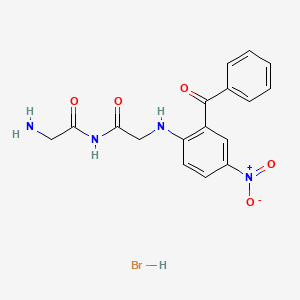

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1623228.png)

![1-[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]-N-[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1623238.png)

amino]-](/img/structure/B1623246.png)